molecular formula C16H10FN9O2 B14929521 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14929521
M. Wt: 379.31 g/mol
InChI Key: OTAIRAZBNYJKSS-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-fluorophenyl group and a 3-nitro-1H-pyrazol-1-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various halogenated compounds, nitrating agents, and catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl and nitropyrazolylmethyl groups contribute to its versatility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H10FN9O2

Molecular Weight

379.31 g/mol

IUPAC Name

10-(4-fluorophenyl)-4-[(3-nitropyrazol-1-yl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H10FN9O2/c17-10-1-3-11(4-2-10)25-15-12(7-19-25)16-20-13(21-24(16)9-18-15)8-23-6-5-14(22-23)26(27)28/h1-7,9H,8H2

InChI Key

OTAIRAZBNYJKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=CC(=N5)[N+](=O)[O-])F

Origin of Product

United States

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